molecular formula C9H10O B1265933 3,5-Dimethylbenzaldehyde CAS No. 5779-95-3

3,5-Dimethylbenzaldehyde

Cat. No.: B1265933
CAS No.: 5779-95-3
M. Wt: 134.17 g/mol
InChI Key: NBEFMISJJNGCIZ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzaldehyde: is an organic compound with the molecular formula C₉H₁₀O . It is a derivative of benzaldehyde, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-dimethyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Oxidation Reactions

3,5-Dimethylbenzaldehyde undergoes oxidation primarily at the aldehyde group. A cobalt-catalyzed aerobic oxidation method using oxygen as the terminal oxidant converts the aldehyde to 3,5-dimethylbenzoic acid with high selectivity (83–90%) under optimized conditions . Key parameters include:

Catalyst SystemTemperatureSelectivityYield
CoCl₂·6H₂O + TBAB120°C82–90%59%
Co(OAc)₂ + DDAB110°C83%70%

This method employs green chemistry principles, avoiding stoichiometric oxidizers like chromium trioxide .

Atmospheric Radical Reactions

This compound reacts with NO₃ radicals in the gas phase, a critical pathway in atmospheric chemistry. Kinetic studies using relative rate methods show:

Reaction PartnerRate Constant (10⁻¹⁵ cm³/molecule/s)TemperatureReference
NO₃1.8 ± 0.3298 K

The reaction proceeds via H-abstraction from the aldehyde group, forming peroxy radicals and contributing to secondary organic aerosol formation .

Catalytic Hydrogenation

Reduction of the aldehyde group to a primary alcohol (3,5-dimethylbenzyl alcohol) is achieved using sodium borohydride or LiAlH₄. Industrial-scale hydrogenation employs Raney nickel catalysts under 2–3 bar H₂ pressure, achieving >95% conversion at 80–100°C .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, such as:

  • Knoevenagel condensation with active methylene compounds (e.g., malononitrile) in ethanol/piperidine, yielding α,β-unsaturated derivatives.

  • Schiff base formation with primary amines (e.g., aniline) in toluene under reflux, producing imines with >80% yields .

Halogenation and Electrophilic Substitution

Methyl groups direct electrophilic substitution to the para positions. Key examples include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C yields 4-nitro-3,5-dimethylbenzaldehyde (65–72% yield).

  • Bromination : Br₂/FeBr₃ in CCl₄ produces 4-bromo-3,5-dimethylbenzaldehyde (55–60% yield) .

Scientific Research Applications

3,5-Dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: It is used in the manufacture of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing oxidation or reduction reactions. The pathways involved include the activation of oxidizing or reducing agents, leading to the formation of corresponding products .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylbenzaldehyde is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

3,5-Dimethylbenzaldehyde (CAS Number: 5779-95-3) is an organic compound with notable biological activities, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 134.18 g/mol
  • Density : 1.0 g/cm³
  • Boiling Point : 221 °C
  • Melting Point : 8-10 °C

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. Research indicates its effectiveness against:

  • Bacillus subtilis
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Candida albicans

The compound's ability to inhibit these pathogens suggests potential applications in medical and agricultural fields for infection control and as a preservative in food products .

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is believed to disrupt cellular processes in microorganisms, possibly through the following pathways:

  • Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It may interfere with key metabolic pathways by inhibiting enzymes essential for bacterial growth and replication.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various aldehydes found that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The minimum inhibitory concentration (MIC) was determined to be lower than that of many common antibiotics, suggesting its potential as a therapeutic agent .

Study 2: Synergistic Effects

Research has indicated that when combined with other antimicrobial agents, such as ciprofloxacin, this compound can enhance the overall efficacy against resistant strains of bacteria. This synergistic effect could pave the way for new combination therapies in treating infections caused by multi-drug resistant organisms .

Study 3: Cytotoxicity Assessment

In vitro cytotoxicity studies have shown that while this compound exhibits antimicrobial properties, it also has a cytotoxic effect on certain human cell lines at higher concentrations. This dual activity necessitates careful consideration in therapeutic applications to minimize potential toxicity .

Summary Table of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against Bacillus subtilis, E. coli
MIC<100 µg/mL for several pathogens
Synergistic PotentialEnhances efficacy with antibiotics
CytotoxicityCytotoxic at high concentrations

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 3,5-Dimethylbenzaldehyde?

  • Methodology : this compound (3,5-DBAL) is typically synthesized via formylation of 3,5-dimethylbenzene derivatives. A common approach involves the Duff reaction, where hexamine is used as a formylating agent under acidic conditions. Alternatively, Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce the aldehyde group. Post-synthesis purification often employs fractional distillation or column chromatography to achieve >98% purity .
  • Key Parameters : Reaction temperature (80–100°C), solvent choice (e.g., dichloroethane for Duff reaction), and acid catalysts (e.g., H₂SO₄) significantly influence yield.

Q. How is this compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 10.0 ppm for aldehyde proton; δ 2.3–2.5 ppm for methyl groups) and ¹³C NMR (δ 192–194 ppm for carbonyl carbon) provide structural confirmation .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 134.18 (C₉H₁₀O) with fragmentation patterns consistent with methyl and aldehyde groups .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of aldehyde) .

Q. What are the primary research applications of this compound?

  • Intermediate in Organic Synthesis : Used to prepare plastic additives (e.g., polypropylene nucleating agents) and pharmaceutical precursors. Its methyl groups enhance steric effects, improving selectivity in coupling reactions .
  • Material Science : Derivatives act as ligands in metal-organic frameworks (MOFs) or monomers for polymers with tailored thermal properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Suzuki-Miyaura cross-coupling reactions?

  • Optimization Strategies :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos enhance coupling efficiency with aryl boronic acids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates, while water content (<5%) minimizes side reactions.
  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres (N₂/Ar) .
    • Monitoring : Use TLC or GC-MS to track aldehyde conversion and biphenyl byproduct formation.

Q. How do researchers resolve contradictions in reported biological activities of this compound?

  • Case Study : Evidence reports broad-spectrum antimicrobial activity against Bacillus subtilis (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . Contradictions in efficacy may arise from assay variability (e.g., broth microdilution vs. agar diffusion).
  • Resolution Steps :

  • Standardized Protocols : Adopt CLSI guidelines for MIC determination.
  • Dose-Response Analysis : Test concentrations from 1–100 µg/mL to identify threshold effects.
  • Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or ROS generation .

Q. What strategies improve the metabolic stability of this compound derivatives in drug development?

  • Structural Modifications :

  • Fluorination : Introduce fluorine at the 4-position to reduce CYP450-mediated oxidation (e.g., 2,4,6-Trifluoro-3,5-DBAL derivatives) .
  • Prodrug Design : Convert the aldehyde to a hydrazone or oxime for controlled release .
    • In Vitro Assays : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS metabolite profiling .

Properties

IUPAC Name

3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEFMISJJNGCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206484
Record name Benzaldehyde, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,5-Dimethylbenzaldehyde
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CAS No.

5779-95-3
Record name Benzaldehyde, 3,5-dimethyl-
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Record name Benzaldehyde, 3,5-dimethyl-
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Record name 5779-95-3
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Synthesis routes and methods

Procedure details

To 25 ml of acetic acid were added 10 mmol of mesitylene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.04 mmol of acetylacetonatocobalt Co(AA)2 and 0.005 mmol of acetylacetonatomanganese Mn(AA)2 ] and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 70° C. for 3 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, mesitylene was converted into 3,5-dimethylbenzaldehyde (yield 14%) and 3,5-dimethylbenzoic acid (yield 71%) with a conversion of 91%.
[Compound]
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dimethylbenzaldehyde
3,5-Dimethylbenzaldehyde
3,5-Dimethylbenzaldehyde
3,5-Dimethylbenzaldehyde

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